The table below summarizes the key identifiers and physical properties of this compound:
| Property | Details |
|---|---|
| CAS Number | 80895-10-9 [1] [2] |
| Synonym(s) | Pefachrome FXa; CH(_3)OCO-D-CHA-Gly-Arg-pNA acetate; Moc-D-CHA-Gly-Arg-pNA · AcOH [1] [2] [3] |
| Molecular Formula | C({25})H({38})N(_8)O(_7) · C(_2)H(_4)O(_2) [2] |
| Molecular Weight | 622.67 g/mol (apparent molecular weight) [2] [3] |
| Assay/Purity | ≥90% (HPLC) [3] |
| Physical Form | Solid, white to off-white [2] [3] |
| Solubility | Soluble in methanol:water (1:9) at 25 mg/mL [3] |
| Storage | Store at 2-8°C [2] [3] |
This compound is a specialized synthetic substrate designed to measure the activity of the enzyme Factor Xa (FXa) [1] [3], a key serine protease in the blood coagulation cascade.
Chromogenic assays measure enzyme activity by tracking the release of a light-absorbing molecule, para-nitroaniline (pNA), which is covalently attached to the substrate. The intact substrate is colorless, but when Factor Xa cleaves after the arginine residue, free pNA is released, producing a yellow color that can be measured at 405 nm [3].
Here is a typical experimental workflow for this assay:
The detailed protocol is as follows:
The following diagram illustrates the relationship between the substrate and the coagulation cascade, and its mechanism of action:
Based on the search results, Pefachrome FXa is a chromogenic substrate used to quantitatively determine Factor Xa (FXa) activity. The core reaction involves Pefachrome FXa being cleaved by FXa, producing a color change that can be measured spectrophotometrically [1]. Below are some common experimental setups where it is employed.
| Experiment Type | Role of Pefachrome FXa | Typical Workflow Summary |
|---|---|---|
| MP TF Activity Assay [2] | Quantify FXa generated by TF-FVIIa complexes on microparticles (MPs). | Isolate MPs → incubate with FVIIa, FX, CaCl₂ → add Pefachrome FXa → measure FXa activity at 405 nm. |
| Direct FXa Activity [3] | Measure FXa activity in platelet binding/activity studies. | Incubate activated platelets with FVIIa and FX → transfer subsamples → add Pefachrome FXa → measure cleavage at 405 nm. |
| Inhibition Studies [4] | Test the effect of inhibitors (e.g., Protein S) on extrinsic FXase activity. | Pre-incubate TF/FVIIa with/without inhibitor → initiate FXa generation with FX → quench reactions → measure FXa with Pefachrome FXa. |
The following diagram illustrates the general workflow for a Microparticle (MP) Tissue Factor (TF) Activity Assay, a key application of Pefachrome FXa:
Pefachrome FXa is a chromogenic substrate widely used in coagulation research to measure the activity of Factor Xa (FXa). Upon cleavage by FXa, it releases para-nitroaniline (pNA), which produces a yellow color measurable at 405 nm. The following sections detail its application based on recent scientific literature.
The core principle involves using Pefachrome FXa to quantify FXa generation, which is directly proportional to the activity of upstream factors like Tissue Factor (TF) or Factor IXa (FIXa) [1] [2]. The general reaction is: FXa + Pefachrome FXa (colorless) → Cleaved Product + pNA (yellow, 405 nm)
The rate of increase in absorbance at 405 nm is directly related to the FXa concentration in the sample.
The table below summarizes two specific methodologies employing Pefachrome FXa:
| Assay Objective | Detailed Methodology | Key Parameters Using Pefachrome FXa |
|---|
| Measuring TF Activity [1] | A sensitive assay to measure TF activity on extracellular vesicles, cell surfaces, or in lysates. | • Final Substrate Concentration: 1 mM Pefachrome FXa [1]. • Reaction Setup: FX activation is performed by TF-FVIIa in the presence of FV/Va, prothrombin, and phospholipids. After a 4-minute incubation at 37°C, generated thrombin is quantified indirectly by its activity on the Pefachrome FXa substrate [1]. | | Studying FIXa Aptamers [2] | A mechanistic study to evaluate an anticoagulant aptamer against FIXa by measuring its effect on FX activation. | • Final Substrate Concentration: 0.5 mM Pefachrome FXa [2]. • Reaction Setup: FIXa (0.2 nM), FVIIIa (0.7 nM), phospholipids (40 µM), and FX (135 nM) are incubated. The initial rate of FX activation is monitored by the cleavage of the Pefachrome FXa substrate [2]. |
The following diagram outlines the key steps for a TF activity assay that uses Pefachrome FXa for detection:
To better understand where Pefachrome FXa is used as a detection tool, the following diagram shows its role in the coagulation cascade, particularly in the context of the TF activity assay:
The table below summarizes the key characteristics of two specific Pefachrome FXa substrates as found in the search results [1] [2].
| Feature | Pefachrome FXa/LAL 5288 | Pefachrome FXa 8595 |
|---|---|---|
| Intended Application | Determination of Factor Xa activity for research and quality control [1]. | Determination of Factor Xa activity for research and quality control [2]. |
| Chemical Formula | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH [1] | Z-D-Arg-Gly-Arg-pNA · 2HCl [2] |
| Molecular Weight | 622.7 g/mol [1] | 714.6 g/mol [2] |
| Solubility | Up to 4 mM in distilled water [1] | > 10 mM in distilled water [2] |
| Kcat | 140 s-1 [1] | 290 s-1 [2] |
| KM | 0.106 mM [1] | 0.1 mM [2] |
| Principle of Action | CH3OCO-D-CHA-Gly-Arg-pNA + FXa → CH3OCO-D-CHA-Gly-Arg-OH + pNA [1] | Z-D-Arg-Gly-Arg-pNA + FXa → Z-D-Arg-Gly-Arg-OH + pNA [2] |
Here is a standard microassay protocol for the determination of Factor X in plasma using Pefachrome FXa substrates [1] [2].
Perform the following steps at 37°C:
Factor X is a crucial enzyme (a serine endopeptidase) in the blood coagulation cascade, synthesized in the liver and dependent on vitamin K [4]. It sits at the convergence point of the intrinsic and extrinsic pathways, forming the start of the common pathway [5] [4].
The following diagram illustrates this coagulation cascade and highlights where Pefachrome FXa substrates act.
Diagram Title: Coagulation Cascade and Assay Principle
The core principle of the chromogenic assay is that the active Factor Xa, generated in the common pathway, specifically cleaves the synthetic substrate Pefachrome FXa. This cleavage releases the chromophore p-nitroaniline (pNA), which is yellow and can be measured spectrophotometrically at 405 nm [1] [2]. The rate of increase in absorbance is directly proportional to the Factor Xa activity in the sample.
Pefachrome is a trademark for a series of synthetic chromogenic substrates used to measure the activity of serine proteinases. These substrates are designed to release a colored compound (para-nitroaniline, pNA) when cleaved by a specific enzyme, allowing for quick and accurate kinetic monitoring of enzymatic activity at 405 nm [1]. The Pefachrome substrate for Factor Xa (FXa) is a key tool in coagulation research, enabling the study of FXa activity in various contexts, from in-process controls to the evaluation of novel anticoagulants [1] [2].
A primary application of the Pefachrome FXa assay is the evaluation of anticoagulant activity. It is extensively used in anti-FXa assays to measure the potency of heparin-based drugs and other FXa inhibitors by quantifying the residual FXa activity in the presence of these compounds [2]. Furthermore, it plays a critical role in characterizing engineered FXa variants designed to bypass the effects of direct oral anticoagulants (DOACs) like apixaban, helping to determine the IC₅₀ values of these inhibitors for novel proteins [3]. The assay also contributes to global coagulation profiling through its use in plasma-based thrombin generation assays, providing a more comprehensive view of the coagulation cascade [2].
The table below summarizes key quantitative findings from recent studies that utilized Pefachrome FXa in their methodologies.
Table 1: Experimental Data from Pefachrome FXa Applications
| Study Context | Key Measured Outcome | Reported Values & Experimental Conditions |
|---|
| Synthetic Heparin (S12-mer) Evaluation [2] | Anti-FXa activity & thrombin generation | • FXa Concentration: 5 nM • Substrate Concentration: 200 µM (Pefachrome FXa) • AT Concentration: 200 nM • 50% Thrombin Inhibition: ~325 nM for S12-mer and Enoxaparin | | Engineered FXa Variants (RDR2_2 & HI_8) [3] | Apixaban inhibition (IC₅₀) | • Wild-type FXa IC₅₀: ~ Low nM range (baseline) • RDR2_2 IC₅₀: >350-fold increase vs. wild-type • HI_8 IC₅₀: ~70-fold increase vs. wild-type | | Natural Compound 3-DSC [4] | In vitro coagulation assays | • aPTT & PT Prolongation: Significant extension at 5 µM and higher. • Thrombin & FXa Suppression: Demonstrated dose-dependent inhibition. |
While a complete vendor-specific protocol was not available in the search results, the methodologies from the cited publications can be consolidated into a representative workflow for an anti-FXa assay.
Diagram: Anti-FXa Activity Assay Workflow
Reagent Preparation:
Assay Execution:
Data Acquisition and Analysis:
The measures the capacity of a plasma sample to generate thrombin over time. The core principle involves the continuous fluorometric measurement of thrombin activity.
The following diagram illustrates the core biochemical workflow and signal detection principle of the assay.
A successful assay requires specific, high-quality reagents and instruments. The table below lists the essential components.
| Category | Specific Items / Specifications |
|---|---|
| Plasma Sample | Citrated platelet-poor plasma (PPP); Pre-analytical handling is critical [2]. |
| Trigger Reagent | Commercially available; Contains tissue factor (TF) and phospholipids at standardized concentrations [2]. |
| Fluorogenic Substrate | Pefachrome FXa (Z-Gly-Gly-Arg-AMC) [3]. |
| Thrombin Calibrator | Commercially available preparation with known, constant thrombin activity [1]. |
| Cofactor | Calcium chloride (CaCl₂) solution. |
| Instrumentation | Fluorometer with temperature control (37°C), 96-well plates, and capable of kinetic readings [1] [4]. |
| Software | Dedicated analysis software (e.g., Thrombinoscope) to calculate parameters from the raw fluorescence [1]. |
This protocol is adapted for a 96-well plate format, suitable for medium-throughput screening as used in pharmaceutical quality control [4]. The total hands-on time is approximately 3-4 hours.
Pre-Analytical Phase: Plasma Preparation
Analytical Phase: Assay Setup and Run
The raw data (fluorescence over time) is processed by dedicated software to generate a thrombogram—a curve of thrombin concentration (nM) versus time. The key parameters derived from this curve provide insights into the coagulant state of the sample.
The following diagram shows the relationship between the thrombogram curve and its derived parameters, which are crucial for interpreting the hemostatic balance.
| Parameter | Physiological Significance | Indicates Hypercoagulability | Indicates Hypocoagulability |
|---|---|---|---|
| Lag Time | Time until thrombin is first detected; correlates with clotting time [1] [2]. | Shortened | Prolonged |
| Peak Thrombin | Maximum concentration of thrombin generated [1] [2]. | Increased | Decreased |
| ETP | Total amount of thrombin generated over time (area under the curve) [1] [2]. | Increased | Decreased |
| Time to Peak (TTP) | Time from start until maximum thrombin is formed [2]. | Shortened | Prolonged |
| Velocity Index | Slope between lag time and peak; rate of thrombin generation [2]. | Increased | Decreased |
Key Applications in Research and Industry
Common Troubleshooting Guidelines
While the TGA is a powerful tool, it requires careful standardization. Pre-analytical variables like blood collection method, centrifugation speed, and sample storage can significantly impact results [2]. Furthermore, the assay currently lacks universal standardization, meaning reference ranges and results can vary between laboratories using different reagents or instruments.
The introduction of direct oral anticoagulants (DOACs) has revolutionized antithrombotic therapy, providing effective alternatives to vitamin K antagonists (VKAs) with more predictable pharmacokinetics and reduced monitoring requirements. DOACs specifically target key enzymes in the coagulation cascade: factor Xa (rivaroxaban, apixaban, edoxaban) or thrombin (dabigatran). Despite their advantages, situations arise where accurate measurement of DOAC plasma concentrations becomes essential for proper clinical management. These include emergency scenarios (bleeding, trauma, urgent surgery), special patient populations (renal impairment, extremes of body weight), assessment of adherence or overdose, and management of thrombotic events during treatment [1]. Additionally, DOACs are known to interfere with various coagulation assays, potentially leading to misinterpretation of results in lupus anticoagulant testing or heparin monitoring [2] [3].
The Pefachrome FXa chromogenic assay represents a sophisticated biochemical methodology designed to accurately quantify anti-FXa DOAC plasma concentrations through targeted enzymatic inhibition measurement. This document provides detailed application notes and standardized protocols for the characterization of DOACs using this assay system, specifically developed for research and drug development applications requiring precise pharmacokinetic and pharmacodynamic profiling.
Chromogenic anti-FXa assays operate on the fundamental principle of competitive enzymatic inhibition measured via spectrophotometric detection. The assay system contains excess factor Xa enzyme which reacts with a specific chromogenic substrate to generate a colored product. When a DOAC is present in the test sample, it selectively inhibits the factor Xa enzyme, resulting in a measurable decrease in color production that directly correlates with the DOAC concentration. The assay workflow involves incubating patient plasma with a known concentration of factor Xa enzyme, followed by addition of a synthetic chromogenic substrate that releases para-nitroaniline (pNA) upon cleavage by factor Xa. The rate of pNA generation is measured spectrophotometrically at 405 nm, producing a detectable yellow color whose intensity is inversely proportional to the DOAC concentration in the sample [1].
These assays can be calibrated with DOAC-specific standards to generate reference curves for precise quantification. The major advantage of chromogenic assays lies in their high specificity for anti-FXa activity, minimizing interference from other plasma components that may affect conventional coagulation tests like PT and aPTT. Furthermore, they offer superior precision and a broad dynamic range compared to clot-based methods, making them particularly suitable for pharmacokinetic studies and bioequivalence assessments during drug development [1].
Table 1: Comparative Pharmacokinetic Properties of Direct Oral Anticoagulants
| Parameter | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
|---|---|---|---|---|
| Molecular Target | Thrombin (FIIa) | Factor Xa | Factor Xa | Factor Xa |
| Bioavailability | 3-7% | 80-100% (dose-dependent) | ~50% | ~62% |
| Time to Peak (Tmax) | 1.5-3 hours | 2-4 hours | 3-4 hours | 1-2 hours |
| Peak Concentration (Cmax) | 175 ng/mL (150 mg) | 249 ng/mL (20 mg) | 171 ng/mL (5 mg) | 170 ng/mL (60 mg) |
| Protein Binding | 35% | 92-95% | 87% | 55% |
| Renal Elimination | 80% | 35% | 27% | 50% |
| Half-life | 12-17 hours | 5-9 hours (healthy) 11-13 hours (elderly) | 8-15 hours | 10-14 hours |
| Metabolism | Conjugation (non-CYP) | CYP3A4/5, CYP2J2, hydrolysis | CYP3A4/5 (25%), multiple CYP enzymes | CYP3A4 (<4%), CES1 |
| Transporters | P-gp | P-gp, BCRP | P-gp, BCRP | P-gp |
Table 2: Expected Plasma Concentrations and Assay Characteristics for Anti-FXa DOACs
| Parameter | Rivaroxaban | Apixaban | Edoxaban |
|---|---|---|---|
| Therapeutic Peak | 184-343 ng/mL (20 mg) | 91-321 ng/mL (5 mg) | 125-245 ng/mL (60 mg) |
| Therapeutic Trough | 12-137 ng/mL (20 mg) | 41-230 ng/mL (5 mg) | 16-62 ng/mL (60 mg) |
| Assay Linear Range | 1-500 ng/mL | 1-500 ng/mL | 1-500 ng/mL |
| Lower Limit of Quantification | 1-10 ng/mL (assay-dependent) | 1-10 ng/mL (assay-dependent) | 1-10 ng/mL (assay-dependent) |
| Sample Type | Citrated plasma | Citrated plasma | Citrated plasma |
| Sample Stability | 4 hours RT, 6 months -80°C | 4 hours RT, 6 months -80°C | 4 hours RT, 6 months -80°C |
Source: [1]
Principle: Accurate DOAC quantification requires proper blood collection, processing, and storage to maintain analyte stability and prevent preanalytical variables from affecting results.
Materials:
Procedure:
Quality Control:
Principle: This protocol describes the quantitative measurement of anti-FXa DOACs in plasma using a chromogenic substrate. The method is suitable for determining precise drug concentrations in research samples and clinical specimens.
Materials:
Procedure:
Reagent Preparation:
Calibration Curve:
Assay Procedure:
Calculation:
Principle: Thorough validation ensures assay reliability, reproducibility, and suitability for intended research purposes. This protocol outlines key validation experiments for DOAC quantification methods.
Linearity and Range:
Precision:
Accuracy/Recovery:
Lower Limit of Quantification (LLOQ):
Specificity/Interference:
Table 3: Common Issues and Solutions in DOAC Chromogenic Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Precision | Improper pipetting technique, unstable temperature, substrate degradation | Standardize pipetting, use temperature-controlled incubator, check substrate preparation |
| Calibration Curve Non-linearity | Calibrator degradation, incorrect preparation, inappropriate curve fitting | Prepare fresh calibrators, verify dilution scheme, try alternative curve fitting methods |
| Abnormally High Absorbance | Factor Xa activity too high, incubation time too long, substrate concentration excessive | Titrate factor Xa concentration, strictly control incubation times, verify substrate concentration |
| Abnormally Low Absorbance | Factor Xa activity too low, substrate degradation, DOAC concentration beyond range | Check factor Xa activity, prepare fresh substrate, dilute samples with high DOAC concentration |
| Plate Effect (edge wells different) | Temperature gradient across plate, evaporation | Use plate sealers, pre-warm plate reader, exclude edge wells from critical measurements |
The Pefachrome FXa chromogenic assay provides a robust, precise, and specific methodology for quantifying direct oral anti-FXa anticoagulants in plasma samples. These application notes and detailed protocols support researchers and drug development professionals in implementing this methodology for pharmacokinetic studies, bioequivalence assessments, and clinical correlation investigations. Proper sample handling, meticulous technique, and thorough method validation are essential for generating reliable, reproducible data that meets the rigorous standards of pharmaceutical research and development.
Table 1: Michaelis-Menten Kinetic Parameters of Pefachrome FXa 5277 [1]
| Parameter | Value for Human Thrombin | Value for Bovine Thrombin |
|---|---|---|
| Km | 233 µM | 154 µM |
| Vmax | 0.736 µM/min | 0.141 µM/min |
| kcat | 5643 min-1 | 1080 min-1 |
Table 2: Typical Reaction Mixture for FXa Generation Assay [2] [3] This setup is used for measuring FXa generation in Tissue Factor or Factor Xase complex assays.
| Component | Final Concentration | Purpose / Note |
|---|---|---|
| Test Sample | Variable | Contains TF-positive EVs, cell lysates, or purified FXase complex. |
| FVIIa / FVIIIa | ~ 40 nM | Enzyme complex cofactor. |
| FX | ~ 300 nM | Natural substrate for FVIIa/TF or FIXa/FVIIIa complexes. |
| Calcium Chloride (CaCl₂) | 5 mM | Essential cofactor for Gla domain-containing proteins. |
| Phospholipid Vesicles | ~ 20 µM | Provides a physiological membrane surface. |
| Buffer | HEPES or Tris, pH 7.2-7.4 | Maintains physiological pH. |
Here is a generalized and detailed protocol for a Factor Xa generation assay, which can be adapted for various applications such as measuring TF activity or characterizing inhibitors [2] [3].
The workflow below illustrates the biochemical reaction and the experimental steps.
The Pefachrome FXa substrate is a vital tool in coagulation research, as shown in these specific applications.
Factor Xa is a critical serine protease in the coagulation cascade, serving as a pivotal point where the intrinsic and extrinsic pathways converge. The accurate measurement of its activity is essential for both basic research in hemostasis and thrombosis, as well as for drug discovery programs targeting anticoagulant therapies. Chromogenic substrate assays represent the gold standard for quantifying Factor Xa activity in both plasma samples and purified systems. These assays rely on the specific enzymatic cleavage of synthetic para-nitroanilide (pNA) substrates that release a colored product measurable by spectrophotometry.
Pefachrome FXa is a specialized chromogenic substrate designed for the precise quantitative determination of Factor Xa activity. The substrate consists of a peptide chain (CH3SO2-D-Leu-Gly-Arg) linked to para-nitroaniline (pNA). Upon cleavage by Factor Xa at the arginine-pNA bond, free pNA is released, producing a yellow color that can be monitored at 405 nm. The rate of color development is directly proportional to the Factor Xa activity in the sample. The Tris-HCl buffer system at pH 8.4 provides optimal conditions for maintaining Factor Xa activity and stability during these assays, as the slightly alkaline environment supports efficient substrate cleavage while maintaining enzyme integrity.
Tris-HCl buffer at pH 8.4 creates an ideal environment for Factor Xa activity assays due to its effective buffering capacity in the slightly alkaline range. According to buffering theory, the effective range of Tris buffers spans from pH 7.0 to 9.2, with a pKa of approximately 8.1 at 25°C, placing pH 8.4 perfectly within its optimal buffering zone. This specific pH maintains Factor Xa in its active conformation while ensuring the Pefachrome FXa substrate remains available for efficient cleavage. The Tris-HCl buffer system offers minimal interference with biochemical processes and does not form precipitates with calcium, magnesium, or heavy metal ions that are often components of coagulation assays. However, researchers must be aware that Tris buffers exhibit significant temperature dependence, with the pH decreasing by approximately 0.03 units for every 1°C increase in temperature. This characteristic necessitates careful temperature control during assay preparation and execution. [1] [2]
Table 1: Preparation of 1M Tris-HCl Stock Solution (pH 8.4)
| Component | Specification | Quantity |
|---|---|---|
| Tris base | Molecular Biology Grade | 121.1 g |
| Deionized water | Nuclease-free | 800 mL |
| Hydrochloric acid | Concentrated HCl | ~42 mL |
| Final volume | Adjust with water | 1000 mL |
Step-by-Step Preparation:
Weighing: Accurately weigh 121.1 g of Tris base (Molecular Biology Grade, ≥99.5% purity) and transfer to a 1L glass beaker.
Initial Dissolution: Add approximately 800 mL of nuclease-free deionized water to the beaker and stir using a magnetic stirrer until complete dissolution. The solution may be slightly turbid initially but should become clear as mixing continues.
pH Adjustment: Slowly add concentrated hydrochloric acid (~42 mL) in small increments while continuously monitoring the pH with a calibrated pH meter. Allow adequate time for mixing and pH stabilization between acid additions. Adjust until the pH reaches 8.40 ± 0.04 at room temperature (25°C).
Final Volume Adjustment: Transfer the solution to a 1L volumetric flask and bring to the final volume with nuclease-free deionized water. Mix thoroughly by inversion.
Sterilization and Storage: Filter sterilize the solution through a 0.22 μm membrane or autoclave at 121°C for 15-20 minutes. Store the sterilized solution at room temperature in tightly sealed containers to prevent absorption of atmospheric CO₂. The shelf life under these conditions is typically 1095 days. [1] [2]
Table 2: Assay Buffer Composition for Pefachrome FXa
| Component | Stock Concentration | Volume for 100 mL | Final Concentration |
|---|---|---|---|
| Tris-HCl, pH 8.4 | 1 M | 5 mL | 50 mM |
| Calcium chloride | 1 M | 250 μL | 2.5 mM |
| Nuclease-free water | - | 94.75 mL | - |
Preparation Instructions: Combine the components in the order listed in Table 2, ensuring complete mixing after each addition. The assay buffer should be prepared fresh on the day of use or aliquoted and stored at 4°C for up to one week. Verify the pH before use, as dilution may cause slight variations. [3]
Principle: The assay measures Factor Xa activity through kinetic monitoring of p-nitroaniline (pNA) release from the Pefachrome FXa substrate. Factor Xa cleaves the substrate at the arginine-pNA bond, releasing yellow-colored pNA which absorbs at 405 nm. The rate of absorbance increase (ΔA/min) is directly proportional to Factor Xa activity in the sample. [4] [3]
Pefachrome FXa Substrate Solution: Prepare a 4 mM working solution by dissolving Pefachrome FXa in nuclease-free water. For example, dissolve 25 mg of substrate in the appropriate volume of water based on molecular weight (calculate according to specific product formulation). Protect from light and use within 4 hours of reconstitution.
Factor Xa Standards: Prepare a dilution series of purified Factor Xa in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 8.4). Recommended concentrations range from 0.6 nM to 22 nM, prepared through serial dilution from a stock solution of known concentration.
Test Samples: Dilute plasma samples or purified preparations in assay buffer. Optimal dilution factors must be determined empirically but typically range from 1:10 to 1:100 for plasma samples. [3]
Instrument Setup: Turn on the microplate reader or spectrophotometer and allow it to stabilize. Set the temperature control to 37°C and allow the instrument to equilibrate. Program the instrument to measure absorbance at 405 nm at 30-second intervals for 15-20 minutes.
Reaction Mixture Assembly: In a 96-well microplate, add the following components in order:
Kinetic Measurement: Immediately place the plate in the pre-warmed reader and initiate kinetic measurements. The final reaction volume is 100 μL, containing 0.4 mM Pefachrome FXa substrate and the appropriate concentration of Factor Xa.
Data Collection: Monitor the increase in absorbance at 405 nm for 15-20 minutes at 37°C. Ensure continuous linear reaction kinetics for accurate calculations. [3]
Figure 1: Pefachrome FXa Experimental Workflow. This diagram illustrates the complete procedure for measuring Factor Xa activity using the chromogenic substrate assay.
Application Note: The Pefachrome FXa assay system is widely utilized in pharmaceutical research for evaluating direct Factor Xa inhibitors such as apixaban, rivaroxaban, and edoxaban. The following protocol describes the procedure for assessing inhibitor potency. [3]
Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO or appropriate solvent, then further dilute in assay buffer. Include appropriate solvent controls.
Pre-incubation: Mix 70 μL of assay buffer, 10 μL of inhibitor solution (or vehicle control), and 10 μL of Factor Xa solution (final concentration 0.6-22 nM). Pre-incubate for 5-10 minutes at 37°C to allow inhibitor-enzyme interaction.
Reaction Initiation: Add 10 μL of Pefachrome FXa substrate (4 mM) to initiate the reaction.
Kinetic Measurement: Monitor absorbance at 405 nm for 15-20 minutes at 37°C.
Data Analysis: Calculate percent inhibition at each inhibitor concentration and determine IC₅₀ values using appropriate nonlinear regression analysis. [3]
Factor Xa Activity Calculation:
Rate Determination: Calculate the rate of absorbance change (ΔA/min) from the linear portion of the kinetic curve.
Standard Curve: Plot ΔA/min against Factor Xa concentration for the standard dilutions. Fit with linear regression to obtain the equation: y = mx + c, where y = ΔA/min, m = slope, x = Factor Xa concentration.
Sample Concentration: Determine Factor Xa activity in unknown samples using the standard curve equation.
Michaelis-Menten Kinetics: For enzyme kinetic characterization, the Pefachrome FXa substrate has reported Kₘ values of 233 μM for human thrombin and 154 μM for bovine thrombin. The kcat values are 5643 min⁻¹ (human thrombin) and 1080 min⁻¹ (bovine thrombin). These parameters can be used for detailed enzymatic characterization. [4]
Table 3: Quality Control Parameters for Pefachrome FXa Assay
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Blank Absorbance | A405 in absence of enzyme | <0.1 AU |
| Linearity | Correlation coefficient (R²) of standard curve | ≥0.990 |
| Precision | Intra-assay CV | ≤15% |
| Sensitivity | Lowest detectable FXa concentration | ≤0.6 nM |
| Buffer pH | Verification of Tris-HCl pH | 8.40 ± 0.04 |
| Substrate Stability | Absorbance of fresh vs stored substrate | ≤10% variation |
Validation Procedures:
Specificity: Confirm that signal generation is Factor Xa-dependent by including wells with specific Factor Xa inhibitors.
Linearity: Ensure the standard curve demonstrates linearity across the working range (0.6-22 nM Factor Xa).
Precision: Perform replicate measurements (n≥3) of quality control samples to calculate coefficient of variation.
Accuracy: Include known reference standards in each assay run to verify performance. [1] [3]
The Pefachrome FXa assay system with Tris-HCl pH 8.4 buffer has broad utility in coagulation research. The assay enables investigation of Factor IXa interactions with regulatory proteins such as the low-density lipoprotein receptor-related protein (LRP). Research has demonstrated that LRP cluster IV can inhibit Factor X activation by Factor IXa with IC₅₀ values of 5 nM and 40 nM in the presence and absence of Factor VIII, respectively. This suggests LRP may function as a physiological regulator of coagulation through multiple mechanisms: interference with Factor IXa-Factor VIIIa complex assembly and direct inhibition of Factor IXa enzymatic activity. Such applications highlight the importance of robust, reproducible Factor Xa activity measurements in understanding coagulation pathway regulation. [5]
Figure 2: Factor Xa Regulation in Coagulation Pathway. This diagram illustrates the role of Factor Xa in the coagulation cascade and its regulation by LRP receptor, highlighting where Pefachrome FXa assay measurements apply.
Drug Discovery and Development: The Pefachrome FXa assay system serves as a fundamental tool in the development and evaluation of direct Factor Xa inhibitors. The method provides:
The use of standardized Tris-HCl pH 8.4 buffer conditions ensures consistency across experiments and facilitates comparison of results between laboratories and studies. The incorporation of calcium chloride in the assay buffer (2.5 mM final concentration) maintains physiological relevance while supporting optimal enzyme activity. [3]
Table 4: Troubleshooting Guide for Pefachrome FXa Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Signal | Enzyme degradation, expired substrate, incorrect pH | Verify enzyme activity, prepare fresh substrate, check buffer pH |
| High Background | Substrate degradation, contaminated buffers | Prepare substrate fresh, use nuclease-free water, filter buffers |
| Non-linear Kinetics | Substrate depletion, enzyme instability | Dilute sample, verify substrate concentration, check temperature stability |
| Poor Precision | Pipetting errors, temperature gradients | Calibrate pipettes, ensure complete mixing, verify instrument temperature uniformity |
| Abnormal Standard Curve | Improper standard dilution, degraded standards | Prepare fresh standard dilutions, verify stock concentration |
Temperature Control: Maintain consistent temperature at 37°C throughout the assay, as Factor Xa activity and buffer pH are temperature-sensitive.
pH Accuracy: Verify Tris-HCl buffer pH at the assay temperature, remembering that Tris exhibits a temperature coefficient of -0.03 pH units/°C.
Reaction Linearity: Ensure measurements occur during the linear phase of the reaction, typically the initial 10-15 minutes.
Substrate Stability: Protect reconstituted Pefachrome FXa from light and use within recommended timeframes to prevent spontaneous hydrolysis.
Quality Reagents: Use high-purity Tris-HCl with specifications appropriate for enzymatic assays, including low heavy metal content (<2 ppm) and absence of DNase, RNase, and protease activity. [6] [2]
The Pefachrome FXa chromogenic substrate assay utilizing Tris-HCl buffer at pH 8.4 provides a robust, reproducible method for quantifying Factor Xa activity in research and drug development applications. The optimized buffer conditions maintain enzyme stability and activity while supporting efficient substrate cleavage. The detailed protocols presented in this application note enable researchers to consistently measure Factor Xa activity with high sensitivity and precision, facilitating advancements in both basic coagulation research and pharmaceutical development of anticoagulant therapies. Proper attention to critical parameters such as temperature control, pH verification, and reagent quality ensures reliable assay performance and generates high-quality data for scientific and regulatory purposes.
Unfractionated Heparin (UFH) and Low Molecular Weight Hepins (LMWHs) are crucial anticoagulants but face challenges including supply chain vulnerabilities, molecular heterogeneity, and unpredictable pharmacokinetics [1]. The "Super 12-mer" (S12-mer) is a synthetic, homogenous dodecasaccharide engineered to address these limitations [1]. Its design incorporates a 12-sugar chain length and specific 3-O-sulfation to maintain high anti-FXa activity while enabling effective reversal by protamine sulfate, a significant advantage over LMWHs and Fondaparinux [1].
The table below lists the key materials used in the referenced study:
| Material/Reagent | Source / Details |
|---|---|
| Heparin Compounds | UFH (Hospira Inc.), Enoxaparin (Sanofi-Aventis), Fondaparinux (Cardinal Health), S12-mer (Chemoenzymatic synthesis) [1] |
| Proteins & Enzymes | Human Antithrombin (AT), Human Factor Xa (FXa) (Haematologic Technologies Inc.) [1] |
| Assay Reagents | Pefachrome FXa chromogenic substrate (200 µM final), Protamine Sulfate (APP Pharmaceuticals) [1] |
| Buffers | HBS/PEG/Ca²⁺ (Hepes-buffered saline with 2 mM CaCl₂ and 0.1% PEG 8000) [1] |
| Equipment | 96-well microplate, Molecular Devices Spectromax microplate reader (405 nm) [1] |
The S12-mer's performance was evaluated and compared to established anticoagulants. Key quantitative findings are summarized below:
| Parameter | S12-mer | Enoxaparin | Fondaparinux | UFH |
|---|---|---|---|---|
| Anti-FXa Activity (IC₅₀ approx.) | ~325 nM (Equivalent to Enoxaparin) [1] | ~325 nM [1] | Information Missing | Information Missing |
| Reduction in Peak Thrombin Generation (IC₅₀) | ~325 nM [1] | ~325 nM [1] | Information Missing | Information Missing |
| Protamine Sulfate Reversal | Significant restitution of thrombin generation and clot formation [1] | Poor and variable reversal [1] | No capacity for reversal [1] | Complete reversal [1] |
| In Vivo Efficacy (Thrombosis Inhibition) | Similar extent as Enoxaparin [1] | Similar extent as S12-mer [1] | Information Missing | Information Missing |
| In Vivo Safety (Bleeding Profile) | Similar to Enoxaparin [1] | Similar to S12-mer [1] | Information Missing | Information Missing |
This protocol measures the ability of heparin analogues to potentiate AT-mediated inhibition of FXa.
This global coagulation assay assesses the overall effect of an anticoagulant on thrombin formation.
This diagram illustrates the mechanism by which the S12-mer exerts its anticoagulant effect and how it is reversed by protamine sulfate.
This flowchart outlines the step-by-step procedure for performing the chromogenic anti-FXa assay.
The S12-mer demonstrates equivalent anti-FXa and antithrombotic efficacy to Enoxaparin [1]. Its most significant advantage is significant reversibility with protamine sulfate, addressing a key limitation of LMWHs and Fondaparinux and potentially enhancing patient safety in scenarios with high bleeding risk [1]. As a synthetic and homogenous compound, the S12-mer offers superior batch-to-batch consistency and avoids the supply chain risks associated with animal-sourced heparins [1].
These application notes and protocols provide a foundation for researchers to evaluate synthetic heparin analogues. The data confirm that the S12-mer is a promising candidate for further pre-clinical development.
Factor Xa (FXa) is a trypsin-like serine protease that occupies a central position in the coagulation cascade, acting at the convergence point of the intrinsic and extrinsic pathways [1] [2]. Its primary role is to catalyze the conversion of prothrombin to thrombin, a critical step that amplifies the coagulation process. Each molecule of FXa can generate more than 1,000 thrombin molecules, making it a highly efficient amplifier of thrombus formation [2]. This strategic position makes FXa an attractive target for anticoagulant therapy, as inhibiting FXa potently suppresses thrombin generation without directly interfering with the essential regulatory functions of thrombin itself [1] [3].
The development of direct FXa inhibitors represents a significant advancement in anticoagulant therapy, offering benefits over traditional agents like warfarin and heparin, including higher specificity, predictable pharmacokinetics, and oral bioavailability [1] [2] [3]. Pefachrome FXa (commercially available as S2765) is a chromogenic substrate extensively used for profiling these inhibitors. It releases a colored product, para-nitroaniline (pNA), upon cleavage by FXa, allowing for real-time, quantitative assessment of enzyme activity [4].
This protocol measures the direct inhibition of FXa enzyme activity by test compounds in a purified system.
Materials:
Method:
This functional assay evaluates the anticoagulant effect of inhibitors in a complex plasma environment.
Materials:
Method:
Table 1: Key Parameters for Direct FXa and Plasma-based Inhibition Assays
| Parameter | Direct FXa Inhibition Assay | Plasma-based Clotting Assay |
|---|---|---|
| FXa Concentration | 1-5 nM | ~1.5 nM |
| Substrate | Pefachrome FXa (S2765) | Pefachrome FXa or intrinsic pathway activation |
| Inhibitor Pre-incubation | 5-15 minutes | 3-5 minutes |
| Calcium Chloride | Optional (5 mM) | Required (15 mM) |
| Temperature | 25°C or 37°C | 37°C |
| Primary Readout | ΔA₄₀₅/min (enzyme velocity) | Clotting time (seconds) or Residual FXa activity |
| Key Outcome | IC₅₀, Kᵢ (direct enzyme inhibition) | IC₅₀ (functional anticoagulant effect) |
This protocol characterizes the inhibition mechanism and affinity.
Materials: As per Protocol 1.
Method:
The following diagram illustrates the logical workflow for the comprehensive pharmacodynamic profiling of an FXa inhibitor, integrating the protocols described above.
The tables below summarize key pharmacodynamic parameters for reference FXa inhibitors and provide guidance for characterizing new compounds.
Table 2: Exemplar Pharmacodynamic Data for Reference FXa Inhibitors
| Inhibitor | Reported IC₅₀ / Kᵢ (nM) | Assay Type / Context | Key Characteristics |
|---|---|---|---|
| Rivaroxaban (BAY 59-7939) | Kᵢ = 0.4 nM (human FXa) | Direct enzyme inhibition | Competitive, direct, and highly selective inhibitor [5] |
| IC₅₀ = 21 nM (human plasma) | Plasma-based assay | Potent anticoagulant effect in a complex matrix [5] | |
| Lyso-sulfatide | IC₅₀ ~ µM range (plasma clotting) | FXa one-stage clotting assay | Binds outside the Gla domain; does not inhibit active site [4] |
| Unfractionated Heparin (UFH) | N/A (indirect) | Anti-FIIa & Anti-FXa | Indirect, acts via Antithrombin III; injectable only [1] [3] |
| Warfarin | N/A (VKA) | In vivo synthesis of VKDPs | Oral; narrow therapeutic window; requires monitoring [1] [3] |
Table 3: Characterization Table for a Novel FXa Inhibitor Candidate
| Profiling Attribute | Experimental Result | Interpretation and Significance |
|---|---|---|
| Potency (IC₅₀, direct) | e.g., 2.5 nM | High intrinsic potency against purified FXa enzyme. |
| Potency (IC₅₀, plasma) | e.g., 45 nM | Good efficacy in physiological environment; potential plasma protein binding. |
| Mechanism | e.g., Competitive | Binds to the active site of FXa, competing with the substrate. |
| Affinity (Kᵢ) | e.g., 0.8 nM | High binding affinity for the target. |
| Selectivity vs. Thrombin | e.g., >10,000-fold | Low risk of off-target bleeding due to thrombin inhibition. |
| Reversibility | e.g., Rapidly Reversible | Potential for shorter duration of action and better safety profile. |
The integrated use of Pefachrome FXa-based assays—spanning direct enzyme inhibition, plasma-based functional tests, and detailed mechanistic studies—provides a robust framework for the pharmacodynamic profiling of FXa inhibitors. This systematic approach enables researchers to accurately quantify inhibitor potency, elucidate the mechanism of action, and predict functional anticoagulant effects, thereby facilitating the rational design and optimization of safer and more effective antithrombotic therapies.
The quantitative data below is crucial for experimental setup and reproducibility. Always compare new batches against these specifications.
| Parameter | Specification | Source / Context |
|---|---|---|
| Product Name | Pefachrome FXa / Pefachrome FXa/LAL 5288 | [1] |
| Application | Highly sensitive chromogenic substrate for Factor Xa activity determination in research, in-process, and quality control. | [2] [1] |
| Molecular Weight | 622.7 g/mol | [1] |
| KM (Michaelis Constant) | 0.106 mM | [1] |
| Kcat (Turnover Number) | 140 s⁻¹ | [1] |
| Solubility | Up to 4 mM in distilled water | [1] |
| Recommended Buffer | 50 mM Tris-HCl, pH 8.4 | [1] |
| Storage | Unopened, protected from moisture, in the dark at 2-8°C. | [1] |
This standard protocol for measuring anti-FXa activity, adapted from published research, ensures consistent results. The workflow is as follows:
Detailed Procedure:
Q1: What is the specific cleavage site for Pefachrome FXa? The substrate has the formula CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH. Factor Xa specifically cleaves the peptide bond at the C-terminal side of the arginine (Arg) residue, releasing the para-nitroaniline (pNA) chromophore [1].
Q2: How should I store and handle the substrate to ensure its stability?
Q3: My negative controls are showing high background hydrolysis. What could be the cause? High background signal can occur if the substrate is non-specifically hydrolyzed. Ensure that:
Q4: I cannot find specific data on batch-to-batch variability. Where should I look? The search results do not contain direct comparisons between different lots of Pefachrome FXa. For this specific information, you should:
The table below summarizes the core technical data available for Pefachrome FXa.
| Property | Description / Value |
|---|---|
| Product Name | Pefachrome FXa 8595 [1] |
| CAS Number | 80895-10-9 [2] |
| Molecular Formula | C25H38N8O7 · 2HCl (substrate); C25H38N8O7 · C2H4O2 (salt form) [1] [2] |
| Molecular Weight | 714.6 g/mol (as ·2HCl) [1]; 622.676 g/mol (salt form) [2] |
| Solubility | > 10 mM in distilled water [1] |
| Storage | Unopened: protected from moisture and light at 2-8°C [1] |
A suggested experimental workflow for preparing and using the substrate is outlined in the diagram below.
Protocol Details:
The unopened product should be stored protected from moisture and light at 2-8°C and used by the expiry date on the label [1]. The manufacturer also cautions that you should avoid contamination of the reagents by micro-organisms [1].
A cited research protocol for measuring tissue factor activity on microparticles provides a reference method [3]. The general principle involves activating Factor X to Factor Xa, which then cleaves the Pefachrome FXa substrate. The rate of color change (measured at 405 nm) is proportional to Factor Xa activity [1] [3].
The search results lack specific information on resolving solubility problems. If you encounter issues where the substrate does not dissolve properly, consider these general troubleshooting steps and information requests:
The following workflow outlines the key stages of lyophilization. The process consists of three primary phases: Freezing, Primary Drying, and Secondary Drying [1] [2].
The table below details the steps, objectives, and critical parameters for each stage of the workflow above [3] [1] [4].
| Step | Process Description | Key Objectives | Critical Parameters & Best Practices |
|---|---|---|---|
| 1. Formulation | Adding stabilizers to the reagent solution | To protect active ingredients during freezing/drying; ensure elegant cake | Lyoprotectants: Trehalose (e.g., 75 mM), PEG (e.g., 5-10%), Arginine (e.g., 10 mM) [5]. |
| 2. Freezing | Cooling solution until completely solid | To fix structure into ice crystal matrix | Temp: Well below product's eutectic/collapse point. Method: Snap-freeze in dry-ice/ethanol or -80°C for small ice crystals [3] [1]. |
| 3. Primary Drying (Sublimation) | Applying vacuum + slight heat to remove ice via sublimation | Remove ~95% of water without altering structure | Vacuum: Deep vacuum (e.g., 0.1 mbar). Shelf Temp: Below collapse temp. Endpoint: No visible ice in vials [3] [1]. |
| 4. Secondary Drying (Desorption) | Raising temperature to remove bound water molecules | Achieve target low residual moisture (<1-3%) | Shelf Temp: Higher than primary drying (e.g., +20 to +30°C). Duration: Several hours [3] [1]. |
| 5. Backfilling & Sealing | Releasing vacuum with inert gas before sealing vials | Prevent moisture uptake and oxidation upon storage | Gas: Use dry Nitrogen or Argon to break vacuum [3]. |
Even with a well-designed protocol, issues can occur. Here is a guide to common problems and their solutions.
| Problem | Description & Cause | Solution |
|---|---|---|
| Collapse | Cake crumbles or melts. Caused by product temperature exceeding collapse temperature (Tc) during primary drying [6]. | Ensure product temperature stays below Tc during primary drying. Extend primary drying time at a lower shelf temperature [6]. |
| Meltback | Localized melting creates wet spots/cavities. Caused by residual ice melting after primary drying [6]. | Extend primary drying time and ensure a secure transition time before starting secondary drying [6]. |
| Detached Cake | Lyophilized cake separates from vial wall. Caused by low solid concentration [6]. | Increase the concentration of the solute or active substance in the formulation to create a more robust cake structure [6]. |
| Cake Shrinkage | Cake shrinks after process. Caused by high residual moisture absorbing from vial atmosphere [6]. | Ensure secondary drying is complete. Break the vacuum using dry nitrogen gas instead of humid air [6]. |
| Puffing/Boiling | Product foams or is expelled from vial. Caused by excessive heat input at start of primary drying [6]. | Reduce heat input at the beginning of primary drying and control the vacuum level [6]. |
A 2024 study developed a lyophilization protocol for a colorimetric RT-LAMP diagnostic assay to enable room-temperature storage and transport [5]. This provides a relevant example of how to stabilize a complex biochemical mixture.
Q1: Why is lyophilization beneficial for reagents like Pefachrome FXa? Lyophilization significantly extends the shelf life of thermolabile reagents by removing water, thereby preventing hydrolysis and microbial growth. It also facilitates room-temperature storage and shipping, reducing reliance on cold chains [3] [2] [4].
Q2: How should I store my lyophilized reagent? For long-term stability, lyophilized products should be stored sealed at -20 °C or lower, protected from light and moisture. Under these conditions, they can remain stable for years. Always purge vials with an inert gas like nitrogen before sealing to prevent oxidation [3].
Q3: What is the most critical parameter to control during primary drying? The single most important factor is to keep the product temperature below its critical temperature (either the collapse temperature for amorphous materials or the eutectic temperature for crystalline materials) throughout the primary drying phase to prevent melt-back or collapse [1] [6].
Q4: Can I re-lyophilize a reagent if the first attempt fails? Yes, if a reconstituted solution needs to be preserved again, re-lyophilization is a valid approach to return the peptide or reagent to a stable dry state [3].
Interference in chromogenic assays can arise from various components in a plasma sample. The table below summarizes potential sources and solutions.
| Interference Source | Mechanism of Interference | Observable Effect | Recommended Solution |
|---|---|---|---|
| Nanoparticles (e.g., Gold Nanoparticles, GNPs) | Binds to the Gla domain of FX, inducing conformational changes that reduce enzymatic activity and membrane-binding affinity [1]. | Prolonged clotting times, reduced FXa activity signal. | Avoid or characterize nanoparticle contaminants; use size-selective purification (2-3 nm GNPs show highest FX affinity) [1]. |
| Other Serine Proteases | Non-specific cleavage of the Pefachrome FXa substrate by enzymes like Thrombin, FXIa, FXIIa, or Plasmin [2]. | Falsely elevated FXa activity readings. | Use specific enzyme inhibitors (e.g., Corn Trypsin Inhibitor for FXIIa, Aprotinin for Plasmin/Kallikrein) in control experiments [3] [2]. |
| Direct FX/FXa Inhibitors (e.g., Rivaroxaban, Apixaban) | Directly binds to the active site of FXa, competitively inhibiting its activity and substrate cleavage [1]. | Concentration-dependent reduction in FXa signal. | Account for patient medication; use drug-specific neutralization antibodies if available. |
| Abnormal Plasma Matrix (e.g., High Lipid Content, Bilirubin) | May alter light absorption at the assay wavelength, causing spectral interference. | Altered baseline absorbance or erratic kinetic readings. | Dilute sample or implement a sample blank to correct for background absorbance. |
Here are detailed methodologies to diagnose and confirm interference, adapted from recent studies.
This protocol is based on research demonstrating that negatively charged Gold Nanoparticles (GNPs) can specifically interfere with Factor X activity [1].
This protocol helps identify non-specific substrate cleavage by other plasma enzymes [2].
The following diagram illustrates a key interference pathway identified in the search results, particularly with nanoparticles.
Q1: Besides direct FXa inhibitors, what emerging materials could interfere with my Pefachrome FXa assay? A1: Engineered nanoparticles, particularly negatively charged gold nanoparticles (GNPs) of 2-3 nm, are a notable emerging interferent. Their size and charge allow them to selectively bind the Gla domain of FX, inducing conformational changes that reduce its enzymatic activity and lead to a weaker signal in your assay [1].
Q2: How can I confirm whether signal interference is due to Pefachrome FXa degradation or inhibition of the Factor Xa enzyme itself? A2: A two-pronged approach is best:
The table below summarizes the core quantitative data for the Pefachrome FXa substrate (Product Code: 085-06) [1].
| Parameter | Specification |
|---|---|
| Product Name | Pefachrome FXa/LAL 5288 [1] |
| Application | Highly sensitive chromogenic determination of Factor Xa activity for research and quality control [1]. |
| Molecular Weight | 622.7 g/mol [1] |
| Solubility | Up to 4 mM in distilled water [1] |
| Kinetic Constant (KM) | 0.106 mM [1] |
| Catalytic Constant (kcat) | 140 s⁻¹ [1] |
| Storage Conditions | 2-8°C, protected from moisture and light [1] |
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low or No Signal | 1. Incomplete Factor X activation [2]. 2. Substrate degradation due to improper storage or contamination [1]. 3. Incorrect buffer pH or missing co-factors (e.g., CaCl₂) [1]. | 1. Verify FX activation conditions (e.g., activator concentration, incubation time) [2]. 2. Prepare fresh substrate solution from a newly opened vial; ensure proper storage [1]. 3. Use a pre-set 50 mM Tris-HCl buffer at pH 8.4 with 25 mM CaCl₂ [1]. | | High Background Signal | 1. Non-specific hydrolysis of the substrate [2]. 2. Contamination with other serine proteases (e.g., thrombin) [2]. | 1. Include a negative control without FXa to quantify background [2]. 2. Ensure sample purity; use specific inhibitors if needed to rule out interference from other enzymes. | | Poor Reproducibility | 1. Inconsistent sample or reagent pipetting. 2. Fluctuations in incubation temperature or time. 3. Plate reader calibration issues. | 1. Use calibrated pipettes and reverse pipetting for viscous solutions. 2. Pre-incubate all reagents and plates at 37°C and use a timer. 3. Regularly clean the plate reader and run a pathlength check. |
Here are detailed methodologies for common experiments using Pefachrome FXa, based on published research.
This protocol is adapted from studies measuring FXa generation on the surface of activated platelets [2].
Workflow:
Procedure:
This is a standard micro-assay suggested by the manufacturer for measuring FXa activity in plasma samples [1].
Workflow:
Procedure:
Q1: What is the basic principle behind the Pefachrome FXa assay? The assay is based on the hydrolysis of a synthetic peptide, CH₃O-CO-D-CHA-Gly-Arg-pNA, by the enzyme Factor Xa. This cleavage releases the yellow chromophore para-nitroaniline (pNA), which is measured by its absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the FXa activity in the sample [1].
Q2: Can this substrate be used in complex biological systems like plasma? Yes. The provided Protocol 2 is specifically designed for use in citrated plasma. The key is to use a specific activator like RVV-X to convert Factor X to FXa amidst other plasma components [1]. Furthermore, research shows its utility in more complex, cell-based assays, such as measuring FXa generation on the surface of activated platelets [2].
Q3: The substrate solution appears cloudy. What should I do? The substrate should be clear in solution. Cloudiness may indicate incomplete dissolution or microbial contamination. Ensure you are using distilled water and vortex thoroughly. If problems persist, prepare a fresh solution from a new vial, and always store the stock powder as recommended (2-8°C, protected from moisture) [1].
The process for creating a reliable calibration curve involves several critical steps, from preparation to analysis [1].
| Step | Description | Key Considerations |
|---|---|---|
| 1. Make Stock Solution | Prepare concentrated stock solution of known standard; precise weighing/volumetric flasks are critical [1]. | Accuracy at this step impacts entire curve. |
| 2. Prepare Standards | Create series of standard solutions across expected concentration range via serial dilution [1]. | Minimum of 5 standards recommended; ensures coverage of expected unknown sample concentrations. |
| 3. Run Samples | Measure instrument response (e.g., absorbance) for each standard; run multiple replicates (3-5) [1]. | Use same buffer/pH for standards and unknown samples; consistent conditions prevent interference. |
| 4. Plot Data & Analyze | Plot absorbance (Y-axis) vs. concentration (X-axis); fit data with linear regression (y = mx + b) [1]. | Examine R² (coefficient of determination); value close to 1.0 indicates good fit [1]. |
Since the linear range is highly dependent on your specific experimental setup, you will need to determine it empirically.
Here are solutions to common problems you might encounter when creating and using calibration curves.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low R² Value | Poor pipetting technique, unstable instrument, or inaccurate standard preparation [1]. | Check technique, ensure instrument stability, verify standard concentrations. |
| Non-Linear Curve | Instrument detector saturation at high concentrations (Limit of Linearity) [1] or inherent non-linearity of assay [2]. | Dilute samples/standards to lower concentrations; use non-linear regression if appropriate [2]. |
| Inaccurate Unknowns | Matrix Effects: Sample components enhance/quench signal compared to standards in pure solvent [3] [2]. | Match Matrix: Prepare standards in same solvent/buffer as unknown samples [1]. Standard Addition: Add known amounts of standard directly into sample [3]. |
The table below outlines a general protocol adapted from research methods that use Pefachrome FXa to measure FXa generation [4]. You would need to incorporate your own calibration curve into this workflow.
| Step | Parameter | Details & Considerations |
|---|---|---|
| 1. Reaction Incubation | Incubate FXa-generation reaction (e.g., FVIIa/TF & FX) in appropriate buffer with calcium [4]. | Reaction volume, time, temperature must be optimized for specific experimental conditions. |
| 2. Stop Reaction | Add EDTA to a final concentration of 25 mM to chelate calcium and stop further FXa generation [4]. | Ensure EDTA is in sufficient excess to completely stop enzymatic activity. |
| 3. Add Substrate | Add Pefachrome FXa chromogenic substrate (e.g., 4 mM stock) to reaction mixture [4] [5]. | Substrate concentration, incubation time/temperature must be determined and kept constant for all samples. |
| 4. Measure Absorbance | Read absorbance at 405 nm using a microplate reader or spectrophotometer [4]. | Use a reagent blank to zero the instrument. |
| 5. Calculate FXa | Convert sample absorbance to FXa concentration using calibration curve equation (y = mx + b) [1]. | Ensure sample readings fall within linear range of your established calibration curve. |
Peptides containing specific residues are highly prone to degradation. Understanding this is key to effective prevention.
The table below summarizes the core principles.
| Aspect | Description |
|---|---|
| Primary Threat | Oxidation of Cys, Met, and Trp residues [1]. |
| Mechanism | Degradation from exposure to oxygen in the air [3]. |
| Prevention Method | Displacing oxygen (O₂) with inert argon (Ar) gas in vial headspace [2] [1]. |
| Key Advantage | Maintains peptide purity and stability during storage, ensuring assay accuracy [1]. |
Proper procedures are crucial after receiving your argon-packaged vial.
Use this guide to diagnose and address problems related to peptide stability.
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpected HPLC peaks | Peptide oxidation during storage [1]. | Verify storage temperature; confirm vial was sealed under argon; use new aliquot. |
| Low assay activity | Loss of potency from degradation. | Check handling log; prepare fresh solution from argon-protected stock. |
| Clumping or moisture in powder | Deliquescence (absorption of moisture) [1]. | Handle in low-humidity environment; ensure vial is tightly sealed after use. |
Q1: How long can I store Pefachrome FXa 5278 with argon packaging? A1: When stored unopened at the recommended temperature with argon shielding, the peptide can remain stable for at least six months, and often much longer. The argon layer prevents oxidation throughout this period [1].
Q2: Can I use nitrogen instead of argon for packaging? A2: While nitrogen is common and cost-effective, argon provides superior protection for highly sensitive peptides. Its higher density creates a more stable blanket over the peptide, and its lower solubility in solvents minimizes interactions in the solution state [2].
Q3: What is the evidence that argon packaging actually works? A3: HPLC analysis provides clear evidence. The graph below illustrates that after six months of storage, a peptide protected by argon (green peak) shows a clean, single profile identical to when it was synthesized. In contrast, an unprotected peptide (red peaks) shows a smaller main peak and new, smaller peaks representing oxidized species [1].
The following table summarizes general best practices for handling and using chromogenic substrates like Pefachrome FXa.
| Aspect | General Guideline | Important Considerations |
|---|---|---|
| Typical Stock Solution Concentration | 10-50 mM in purified water | Confirm optimal concentration in manufacturer's datasheet or your assay validation [1]. |
| Recommended Solvent | Purified water (e.g., Milli-Q) or buffer specified by manufacturer | Avoid solvents with amines (e.g., Tris) that interfere with the assay. |
| Aliquot & Storage | Single-use aliquots at ≤ -20°C; protect from light | Freezing aliquots prevents repeated freeze-thaw cycles and degradation. |
| Typical Working Solution | Prepared fresh from stock aliquot; kept on ice | Minimize time at room temperature to preserve substrate integrity. |
This is a common experimental workflow that utilizes Pefachrome FXa, as referenced in the search results [2] [3]. The diagram below outlines the key steps.
Detailed Methodology:
This protocol is adapted from assays used to measure Factor VIII (FVIII) cofactor activity [2].
Q1: Why is my assay signal low or not detectable?
Q2: My standard curve is non-linear. How can I fix this?
Q3: The manufacturer's instructions are unavailable. What is the most critical step? The most critical step is consistent and proper reconstitution. Always use the solvent recommended by the manufacturer (often purified water) and gently mix without vortexing to avoid introducing air bubbles that can interfere with absorbance readings.
1. Core Product Information
Q: What is Pefachrome FXa (5278) and what is its application?
Q: What is the chemical formula of Pefachrome FXa 5278?
2. Troubleshooting Common Issues
While direct guidance on thrombin interference was not found, the table below summarizes potential issues and general investigative approaches based on coagulation assay principles.
| Issue | Potential Cause | Investigative Steps / General Principle |
|---|
| Unexpectedly High fXa Activity | Presence of other serine proteases (e.g., thrombin) that cleave the substrate. | - Test substrate specificity using purified enzymes.
Understanding the physiological context of Factor Xa helps in troubleshooting. FXa is a key enzyme in the coagulation cascade, and its activity is central to thrombin generation. The diagram below illustrates its role.
Diagram: The Role of Factor Xa in Thrombin Generation. Factor Xa (fXa) forms the "prothrombinase complex" on a phospholipid surface with its cofactor, activated Factor V (fVa). This complex efficiently cleaves prothrombin to generate thrombin [4] [5].
The search results indicate that interference in coagulation assays is a recognized challenge. To find specific protocols for reducing thrombin interference with Pefachrome FXa, I suggest you:
Q1: What are the common causes of low sensitivity in a Pefachrome FXa assay? Low sensitivity can often be traced to two main issues: interference from biological inhibitors present in your sample (especially TFPI in plasma-derived EVs) and suboptimal reagent composition or incubation times in the assay protocol [1] [2].
Q2: How can I confirm that the measured signal is specific for Tissue Factor (TF) activity? To ensure specificity, always run parallel samples with an inhibitory anti-TF antibody. The signal from the control sample (with a non-specific IgG) minus the signal from the sample with the anti-TF antibody represents the TF-dependent FXa generation [1]. Another control is to use Factor VIIa inhibitor (FVIIai) to confirm that the activity is FVIIa-dependent [2].
Q3: My assay has a high background. How can I reduce it? A high background of TF-independent FXa generation can be mitigated by optimizing the wash steps during extracellular vesicle (EV) isolation and by including specific inhibitors in the assay buffer. Using an anti-TF antibody, as mentioned above, is crucial for identifying and subtracting this background [1].
The table below summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Signal | Inhibition by TFPI in EV samples | Incorporate an inhibitory anti-TFPI antibody (e.g., 2H8) into the reaction mixture [1]. |
| Low Sensitivity & Specificity | Long incubation times leading to non-specific FXa activation | Shorten the FX activation incubation period. One study used a 4-minute incubation to improve specificity [2]. |
| Low Signal | Suboptimal plasma-to-buffer ratio during EV isolation | Increase the volume of wash buffer relative to plasma during the EV pelleting steps to more effectively dilute out inhibitors [1]. |
| Inconsistent Results | Inefficient or variable EV recovery | Standardize the EV isolation protocol. After centrifugation, consistently remove the supernatant, leaving a very small, fixed volume of liquid (e.g., ~20 μL) above the pellet before resuspension [1]. |
Here are detailed methodologies for key sensitivity improvement strategies cited in the troubleshooting guide.
This protocol is adapted from research that identified TFPI as a key inhibitor in TF activity measurements [1].
This protocol summarizes a sensitive and specific approach to measuring TF activity that minimizes non-specific background [2].
The following diagram illustrates the key components and logical flow of a typical TF activity assay that uses a Pefachrome FXa substrate for detection.
The core function of Pefachrome FXa could be disrupted by zwitterionic detergents in several ways. The table below outlines potential mechanisms and recommended actions.
| Potential Issue | Underlying Mechanism (Hypothesized) | Recommended Corrective Actions |
|---|
| Altered Enzyme Kinetics | Detergent micelles may physically block enzyme access to the substrate or cause improper folding of Factor Xa. | 1. Titrate Detergent Concentration: Use the minimum amount needed for protein solubilization [1]. 2. Include Controls: Run assays with detergent but no enzyme to establish a baseline. | | Background Signal/Artifacts | Detergents may directly affect the chromophore's properties or form micelles that scatter light, increasing absorbance. | 1. Include Blank Controls: Use a sample containing the detergent and substrate, but no enzyme. 2. Use High-Purity Detergents: Ensure detergents are free of contaminants like peroxides. | | Precipitation or Haze | Incompatibility between the detergent, buffer salts, and other solution components. | 1. Check for Compatibility: Ensure the detergent is suitable with your buffer system (e.g., salt concentration, pH). 2. Clarify Solution: Centrifuge the assay mixture before reading. |
If you encounter a problem, follow this logical pathway to identify the cause.
When designing your experiment, keeping these points in mind may prevent common issues:
Once you obtain the data, you can structure it clearly for your audience. The tables below outline the key parameters and experimental details you should include, based on standard enzyme kinetics principles [1] [2].
Table 1: Key Kinetic and Experimental Parameters This table compares the core performance metrics of different FXa substrates.
| Parameter | Description & Significance |
|---|---|
| Km (Michaelis Constant) | The substrate concentration at half of Vmax. A lower Km indicates a higher apparent affinity of the enzyme for the substrate [2]. |
| kcat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme molecule per second. It measures the catalytic efficiency of the enzyme once the substrate is bound [2]. |
| kcat/Km (Specificity Constant) | A measure of catalytic efficiency. It represents the enzyme's overall ability to convert substrate to product, considering both binding affinity and catalytic rate [2] [3]. |
| Optimal pH & Buffer | The pH and buffer conditions at which the enzyme-substrate reaction is most efficient. |
| Linear Range | The range of substrate or enzyme concentrations over which the reaction rate is linear, crucial for accurate assay design. |
Table 2: Essential Experimental Protocol Details This table summarizes the critical methodological information needed to ensure experiments are reproducible.
| Protocol Aspect | Key Details to Document |
|---|---|
| Assay Conditions | Temperature, buffer composition (including ionic strength and any necessary co-factors like Ca²⁺), and pH. |
| Detection Method | The analytical technique used (e.g., spectrophotometry, fluorometry) and the specific signal measured (e.g., change in absorbance at 405 nm for p-nitroaniline release). |
| Enzyme Source | The origin and purity of the Factor Xa used (e.g., recombinant human, bovine plasma-derived). |
| Inhibition Studies | If comparing inhibitors, detail the type (e.g., competitive, non-competitive) [1] [2] and reported inhibition constant (Ki). |
The following diagram illustrates the general experimental workflow for determining the kinetic parameters of an enzyme like Factor Xa against its substrate, which underpins the data in the tables above.
The table below summarizes the key identifiers and primary applications for Pefachrome FXa variants 5277, 5279, and 5288.
| Product Name | Article Number | Primary Application & Specificity | Key Experimental Data (Km, Vmax, kcat) |
|---|---|---|---|
| Pefachrome FXa 5277 | PF085-01 / 085-01 [1] [2] | Chromogenic substrate for Factor Xa (FXa) [1]. | Available for human and bovine thrombin [1]. |
| Pefachrome FXa 5279 | PF085-03 [2] | Chromogenic substrate for Factor Xa (FXa) [2]. | See equivalent product data [3]. |
| Pefachrome FXa/LAL 5288 | PF085-06 [2] | Dual application: Chromogenic substrate for Factor Xa (FXa) and Limulus Amebocyte Lysate (LAL) for bacterial endotoxin testing [2]. | Information was not provided in the search results. |
The search results provide detailed kinetic parameters for Pefachrome FXa 5277, which is characterized for use with human and bovine thrombin [1]. For Pefachrome FXa 5279, an equivalent product (pNAPEP-8503) from another manufacturer offers details on its peptide sequence and purity [3]. The Pefachrome FXa 5288 is distinguished by its dual application, extending beyond FXa testing to the detection of bacterial endotoxins [2].
To better understand the role of these substrates, the following diagram illustrates the coagulation cascade pathway and the points where FXa, the target enzyme, acts.
The diagram shows how FXa is activated through the intrinsic and extrinsic pathways and plays a central role in the common pathway by converting prothrombin to thrombin. In the assay, the synthetic chromogenic substrate is cleaved by FXa to release a yellow-colored para-nitroaniline (pNA), which can be measured spectrophotometrically [1] [3].
To make a well-informed product selection, I suggest you:
The product specification for Pefachrome FXa 5277 lists its kinetic parameters, which are crucial for understanding its enzymatic activity [1].
| Parameter | Human Thrombin | Bovine Thrombin |
|---|---|---|
| K~m~ (μM) | 233 | 154 |
| V~max~ (μM/min) | 0.736 | 0.141 |
| k~cat~ (min⁻¹) | 5643 | 1080 |
> Important Note: The provided kinetic parameters are for thrombin, not Factor Xa. The manufacturer's data sheet indicates this substrate is used for FXa assays, but the listed Michaelis constant (K~m~), maximum reaction velocity (V~max~), and catalytic constant (k~cat~) values are specified for thrombin [1]. Researchers should verify FXa-specific parameters through independent experiments or directly with the supplier.
The following are standard experimental workflows adapted from recent research that utilizes chromogenic substrates like Pefachrome FXa to measure FXa generation. These protocols provide a framework for your own specificity comparisons.
This protocol measures TF-dependent FXa generation, which can be adapted to test substrate specificity [2] [3].
This method measures TF activity on the surface of cells, such as activated monocytes or endothelial cells [2].
To contextualize the experimental protocols, the diagram below illustrates the key steps of the coagulation cascade that are relevant to these FXa activity assays.
When using Pefachrome FXa in your experiments, please consider the following points:
Based on the search results, Pefachrome FXa is documented as a specialized chromogenic substrate used in biochemical assays to measure the activity of Factor Xa (FXa), a key enzyme in the blood coagulation cascade [1].
The table below summarizes its role as found in the literature:
| Aspect | Description from Search Results |
|---|---|
| Primary Application | Detection of Factor Xa (FXa) activity in enzymatic assays [1]. |
| Experimental Context | Used in anti-FXa assays to evaluate anticoagulant potency of heparin analogues like the "Super 12-mer" and Enoxaparin [1]. |
| Measured Parameter | Amidolytic (light-absorbing) activity at 405 nm, which correlates with FXa activity [1]. |
| Role in Workflow | Final detection step in a multi-step assay to determine the inhibitory capacity of anticoagulant compounds [1]. |
Although the searched articles do not validate Pefachrome FXa itself via mass spectrometry, they detail rigorous QC frameworks that are critical for validating methods and instruments in proteomics and biomarker research. Applying these principles would be essential for a robust product comparison guide.
The core concept in modern proteomics QC is System Suitability Testing (SST), which involves running control samples to verify that the entire mass spectrometry system is performing within specified limits before analyzing experimental samples [2]. These controls are often categorized by complexity [2]:
| QC Level | Description | Use Case |
|---|---|---|
| QC1 | A known mixture of peptides or a digest of a single protein. | System Suitability Testing (SST); retention time calibration [2]. |
| QC2 | A digest of a whole-cell lysate or biofluid. | Process control, analyzed alongside experimental samples [2]. |
| QC3 | A QC2 sample spiked with isotopically labeled peptides (like a QC1). | SST; provides data on quantitative detection limits and retention time [2]. |
| QC4 | A suite of different complex samples with known quantitative differences. | Evaluating label-free quantification accuracy and precision across runs [2]. |
The general workflow for implementing these controls is outlined below. This process ensures that any data generated, including that from assays using reagents like Pefachrome FXa, is reliable.
Pefachrome FXa is a chromogenic substrate routinely used in biochemical assays to measure the enzymatic activity of Factor Xa (FXa) [1]. In experimental workflows, it is used to detect and quantify the FXa generated in a reaction by monitoring the cleavage of the substrate, which releases a colored product (para-nitroaniline, pNA) measurable by spectrophotometry [1].
The diagram below illustrates a typical experimental context for its use.
While the search results do not contain a specific HPLC method for analyzing Pefachrome FXa, the general principles of HPLC method development for pharmaceutical analysis are well-established [2]. The process is systematic and can be adapted for chromogenic substrates.
The table below outlines the key steps and considerations for developing an HPLC method suitable for purity assessment.
| Development Step | Key Considerations for a Pefachrome FXa-like Analytic |
|---|---|
| Step 1: Method & System Selection [2] | Reverse-Phase HPLC (RP-HPLC) is the most common starting point. A C18 bonded column (e.g., 10-15 cm long, 3 or 5 µm particles) is standard. A UV-Vis detector is appropriate, selecting a wavelength based on the analyte's chromophores [2]. |
| Step 2: Initial Conditions [2] | Begin with a binary mobile phase (e.g., acetonitrile/water or methanol/water). Use gradient elution (e.g., from 5% to 95% organic modifier) for an initial scouting run to determine the correct solvent strength for optimal retention of all components [2]. |
| Step 3: Selectivity Optimization [2] | Adjust parameters to achieve peak separation (resolution). The most powerful parameter is mobile phase composition (type and ratio of organic solvent). Adjusting the pH of the aqueous buffer can be highly effective if the analyte has ionizable groups [2]. |
| Step 4: System Optimization [2] | Fine-tune for speed and efficiency. Adjust flow rate and column temperature to shorten run times while maintaining resolution [2]. |
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Regulatory guidelines define key validation parameters [3] [4].
The table below summarizes the core parameters required for a rigorous purity assessment method.
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity [3] [4] | Ability to measure the analyte accurately in the presence of potential impurities. Demonstrated by baseline resolution of the main peak from impurities and through peak purity tests (e.g., DAD or MS). | No interference at the retention time of the analyte; Resolution (Rs) > 1.5 between closely eluting peaks [3]. |
| Accuracy [3] [4] | Closeness of measured value to the true value. Assessed by spiking the sample matrix with known amounts of analyte and measuring recovery. | Recovery of 98–102% for a main compound assay [4]. |
| Precision [3] [4] | Closeness of agreement between a series of measurements. Includes repeatability (same conditions, same day) and intermediate precision (different days, analysts, or instruments). | Relative Standard Deviation (%RSD) of ≤1.0% for repeatability of an assay [3]. |
| Linearity & Range [3] [4] | The ability to obtain results proportional to analyte concentration within a specified range. A minimum of 5 concentrations are tested. | Correlation coefficient (R²) ≥ 0.999 for an assay method [4]. |
| LOD & LOQ [3] [4] | Limit of Detection: Lowest detectable amount. Limit of Quantitation: Lowest quantifiable amount with precision and accuracy. | Typically determined by a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [4]. |
| Robustness [3] [4] | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature, pH). | The method should meet all system suitability criteria despite intentional parameter changes [3]. |
The validation workflow integrates these parameters into a logical sequence, as shown below.
Since a direct method for Pefachrome FXa is not publicly available, you may need to generate or locate experimental data through these avenues:
The table below summarizes the key specifications for Pefachrome FXa 5277 based on the search results [1].
| Attribute | Detail |
|---|---|
| Article Number | 085-01 |
| Application | Chromogenic peptide substrate for Factor Xa (FXa) |
| Formula | CH3SO2-D-Leu-Gly-Arg-pNA · AcOH |
| Packaging | 1 g, 25 mg/vial |
| Km (Michaelis Constant) | 233 µM (human thrombin) / 154 µM (bovine thrombin) |
| Vmax (Maximum Reaction Rate) | 0.736 µM/min (human thrombin) / 0.141 µM/min (bovine thrombin) |
| kcat (Turnover Number) | 5643 min⁻¹ (human thrombin) / 1080 min⁻¹ (bovine thrombin) |
A 2025 comparative study highlights a key methodological consideration when evaluating tools like Pefachrome FXa, focusing on the comparison between Structure-Activity Relationship (SAR) and Proteochemometric (PCM) modeling [2].
While a specific pathway for Pefachrome FXa is not available, the following Graphviz diagram illustrates the logical decision process for choosing between SAR and PCM modeling, based on the core findings of the comparative study [2]. This meets your formatting requirements for color and label spacing [3] [4].
Irritant